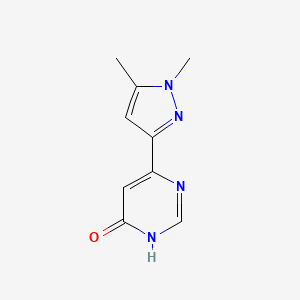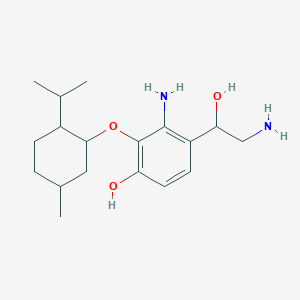
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate is a chemical compound with the molecular formula C12H15BrN2O4 It is a derivative of isonicotinic acid and features a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate typically involves the bromination of methyl isonicotinate followed by the introduction of the Boc-protected amino group. One common method involves the reaction of methyl isonicotinate with bromine in the presence of a suitable solvent to yield methyl 5-bromoisonicotinate. This intermediate is then reacted with tert-butoxycarbonyl chloride and a base, such as triethylamine, to introduce the Boc-protected amino group, resulting in the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate (K2CO3) and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinates, while deprotection reactions yield the free amine derivative.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the Boc-protected amino group can participate in binding interactions, influencing the compound’s biological activity. The exact pathways involved would depend on the specific target and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate: Similar in structure but contains a thiazole ring instead of an isonicotinate moiety.
Methyl 2-amino-5-bromobenzoate: Contains a bromine atom and an amino group but lacks the Boc protection and isonicotinate structure.
2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid: Features a Boc-protected amino group but differs in the core structure.
Uniqueness
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate is unique due to its combination of a bromine atom and a Boc-protected amino group on an isonicotinate scaffold. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C12H15BrN2O4 |
|---|---|
Peso molecular |
331.16 g/mol |
Nombre IUPAC |
methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(17)15-9-5-7(10(16)18-4)8(13)6-14-9/h5-6H,1-4H3,(H,14,15,17) |
Clave InChI |
KUELGSGFHYZLHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)

